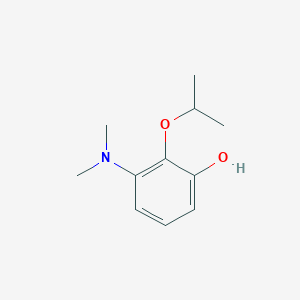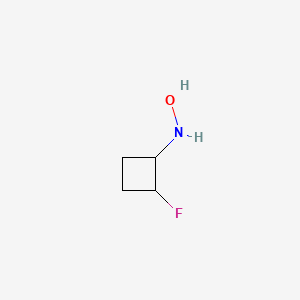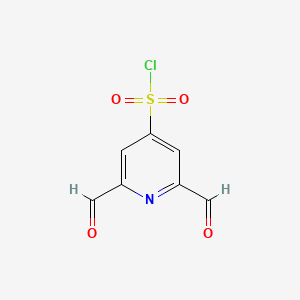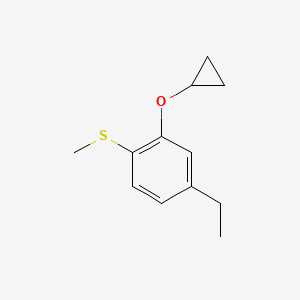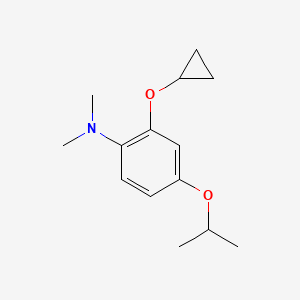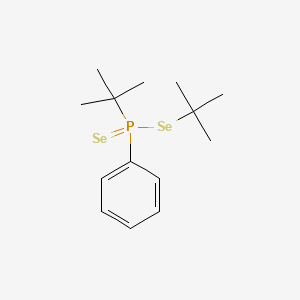
tert-Butyl tert-butyl(phenyl)phosphinodiselenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER is a complex organophosphorus compound that features a unique combination of phosphorus, selenium, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the Pd(OAc)2/DPPF-catalyzed C–P(iii) cross-coupling between aryl- or heteroaryl-halides and enantiopure borane complexes of (S)- and ®-(tert-butyl)methylphosphines . This method is effective and enantioselective, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents like LiAlH4. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Its unique structure allows it to participate in various chemical transformations, influencing molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with similar tert-butyl and phenyl groups but lacks the phosphorus and selenium components.
Tris(4-tert-butylphenyl) phosphate: Another compound with tert-butylphenyl groups but different functional groups and applications.
Uniqueness
P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER is unique due to its combination of phosphorus, selenium, and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H23PSe2 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
tert-butyl-tert-butylselanyl-phenyl-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H23PSe2/c1-13(2,3)15(16,17-14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
CYUUVHQHHDXREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=[Se])(C1=CC=CC=C1)[Se]C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


